Regioisomeric Physicochemical Divergence: pKa, logP, and Steric Profile
2-Isopropoxy-3-methoxybenzoic acid exhibits a predicted pKa of 4.12 ± 0.10, distinguishing it from the unsubstituted benzoic acid baseline (pKa ≈ 4.20) due to the combined electron-donating effects of ortho-isopropoxy and meta-methoxy groups . The computed XLogP3 of 2.5 [1] reflects the lipophilicity contribution of the isopropoxy moiety, which is elevated relative to 2-methoxybenzoic acid (XLogP3 ≈ 1.6) [2]. This lipophilicity increment, coupled with the ortho steric bulk introduced by the isopropoxy group (rotatable bond count = 4) [1], alters molecular recognition, membrane permeability, and metabolic susceptibility compared to regioisomers lacking this specific substitution geometry.
| Evidence Dimension | Acid dissociation constant (pKa) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | pKa = 4.12 ± 0.10 (Predicted); XLogP3 = 2.5 |
| Comparator Or Baseline | Benzoic acid (pKa ≈ 4.20); 2-Methoxybenzoic acid (XLogP3 ≈ 1.6) |
| Quantified Difference | pKa difference: -0.08 vs. benzoic acid; ΔXLogP3 = +0.9 vs. 2-methoxybenzoic acid |
| Conditions | Predicted physicochemical properties from computational models |
Why This Matters
The distinct pKa and elevated logP directly influence ionization state at physiological pH and passive membrane diffusion, parameters that dictate whether this compound serves as a suitable building block for a given drug discovery program relative to more polar or less sterically hindered analogs.
- [1] Kuujia. Cas no 85686-10-8 (3-methoxy-2-(propan-2-yloxy)benzoic Acid). XLogP3: 2.5; Rotatable Bond Count: 4. Accessed 2026. View Source
- [2] PubChem. 2-Methoxybenzoic acid. XLogP3: 1.6. CID 11370. Accessed 2026. View Source
